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molecular formula C5H4ClNO3 B8773690 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid

2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid

Cat. No. B8773690
M. Wt: 161.54 g/mol
InChI Key: BTPLSHAALNTHMU-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.0 g, 5.70 mmol) was dissolved in THF/methanol mixture (9:1) and 1M lithium hydroxide (11.39 ml, 11.39 mmol) was added slowly. The reaction mixture was stirred at RT for 1 h, diluted with water and pH was adjusted to 2. The reaction mixture was extracted three times with ethyl acetate. Ethyl acetate phases were combined, dried and evaporated to dryness to yield the title compound (94%). 1H-NMR (400 MHz; DMSO3): δ 4.93 (s, 2H), 8.80 (s, 1H), 13.20 (bs, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[O:4][CH:5]=[C:6]([C:8]([O:10]C)=[O:9])[N:7]=1.[OH-].[Li+]>C1COCC1.CO.O>[Cl:1][CH2:2][C:3]1[O:4][CH:5]=[C:6]([C:8]([OH:10])=[O:9])[N:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClCC=1OC=C(N1)C(=O)OC
Name
THF methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
11.39 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC=1OC=C(N1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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